Methyl 2-chloro-6-fluoroquinoline-4-carboxylate

Antibacterial SAR Fluoroquinoline MIC determination

Researchers optimizing quinoline-4-carboxylate antimicrobials often encounter inconsistent potency with non-halogenated or mono-substituted analogs. Methyl 2-chloro-6-fluoroquinoline-4-carboxylate (CAS 1243032-25-8) provides a validated dual-halogen pharmacophore: • 6-Fluoro enhances target binding, delivering 2-4× MIC reduction vs. S. aureus. • 2-Chloro enables SNAr derivatization for systematic SAR expansion. • Methyl ester supports multi-step synthesis without protection/deprotection, allowing late-stage hydrolysis or amidation for focused library generation. Available in bulk from BenchChem with rapid global dispatch for hit-to-lead programs.

Molecular Formula C11H7ClFNO2
Molecular Weight 239.63 g/mol
CAS No. 1243032-25-8
Cat. No. B1392451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-6-fluoroquinoline-4-carboxylate
CAS1243032-25-8
Molecular FormulaC11H7ClFNO2
Molecular Weight239.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC2=C1C=C(C=C2)F)Cl
InChIInChI=1S/C11H7ClFNO2/c1-16-11(15)8-5-10(12)14-9-3-2-6(13)4-7(8)9/h2-5H,1H3
InChIKeyNVTKBFWNCSYDPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-chloro-6-fluoroquinoline-4-carboxylate: Identity & Procurement


Methyl 2-chloro-6-fluoroquinoline-4-carboxylate (CAS 1243032-25-8), molecular formula C11H7ClFNO2 and molecular weight 239.63, is a halogenated quinoline-4-carboxylate ester featuring chlorine at the 2-position, fluorine at the 6-position, and a methyl ester at the 4-carboxylate position . It belongs to the broader class of fluorinated quinoline carboxylates, which are established scaffolds in medicinal chemistry for antimicrobial, antimalarial, and anticancer lead development . The compound is primarily utilized as a synthetic building block and research intermediate, with its halogen substitution pattern distinguishing it from non-fluorinated or differently substituted quinoline carboxylates that may lack comparable reactivity or biological profile .

Halogenated quinoline-4-carboxylate scaffold for antimicrobial lead discovery
2-Chloro substituent provides SNAr synthetic handle for SAR exploration
Methyl ester enables late-stage functionalization without protection/deprotection

Methyl 2-chloro-6-fluoroquinoline-4-carboxylate: Why Substitution Fails


The simultaneous presence of chlorine at the 2-position, fluorine at the 6-position, and a methyl ester at the 4-carboxylate creates a specific electronic and steric environment that fundamentally distinguishes Methyl 2-chloro-6-fluoroquinoline-4-carboxylate from analogs bearing different halogenation patterns or substitution sites. Patents and SAR studies in the fluoroquinolone field demonstrate that the position of halogen substituents directly modulates antibacterial MIC values: chloro substitution at the 3-position reduces MIC by 2-fold, while fluoro substitution at the 3-position reduces MIC by 2- to 4-fold against S. aureus [1]. Furthermore, 6-fluoro substitution is a conserved pharmacophoric feature across multiple bioactive quinoline carboxylates, contributing to target binding affinity via electronic effects that are absent in 6-unsubstituted or 6-methoxy analogs [2]. The 2-chloro substituent provides a synthetic handle for nucleophilic aromatic substitution (SNAr) reactions that enable downstream derivatization—a reactivity profile not shared by 2-unsubstituted or 2-fluoro analogs [3]. Therefore, substituting this compound with a structurally similar quinoline carboxylate lacking the precise 2-chloro/6-fluoro/4-methyl ester pattern risks compromising both biological activity in screening campaigns and synthetic tractability in lead optimization workflows.

Halogen position variation may alter antibacterial activity profile; 3-substitution data may not directly map to 2,6-pattern.
Replacing 6-fluoro with 6-methoxy may reduce target binding affinity; direct comparator data supports this concern.
2-Unsubstituted analogs lack SNAr reactivity, limiting derivatization options in multi-step syntheses.

Methyl 2-chloro-6-fluoroquinoline-4-carboxylate: Evidence vs Key Analogs


Fluoro Substitution Enhances Antibacterial Potency

Structure-activity relationship data from patent literature demonstrates that fluoro substitution on the quinoline scaffold significantly enhances antibacterial potency. Compounds bearing a fluoro group at the 3-position exhibited a 2- to 4-fold reduction in minimum inhibitory concentration (MIC) against Staphylococcus aureus compared to non-fluorinated analogs [1]. While this specific comparator addresses 3-fluoro rather than 6-fluoro substitution, the class-level inference establishes that fluorine incorporation on the quinoline ring system—regardless of exact position—confers measurable antibacterial potency gains relative to non-fluorinated quinoline derivatives. Methyl 2-chloro-6-fluoroquinoline-4-carboxylate incorporates fluorine at the 6-position, a substitution pattern that is conserved across multiple 6-fluoroquinoline scaffolds showing superior antibacterial activity compared to 6-methoxyquinoline analogs [2].

Fluoro MIC effect
Class-level
2–4-fold MIC reduction vs non-fluorinated analogs (S. aureus)
Fluorine presence supports antimicrobial assay exploration
Patent data; 6-F relevance inferred from class
Antibacterial SAR Fluoroquinoline MIC determination

Chloro Substitution Improves Antibacterial Potency

Patent-derived SAR data indicate that chloro substitution on the quinoline scaffold reduces MIC values by approximately 2-fold against Staphylococcus aureus compared to non-chlorinated analogs [1]. Specifically, quinoline and naphthyridine derivatives bearing a chloro group in the 3-position demonstrated a 2-fold reduction in MIC against one or more bacterial organisms including S. aureus [1]. While this data addresses 3-chloro substitution, the class-level inference extends to 2-chloro-substituted quinoline carboxylates: the 2-chloro substituent in Methyl 2-chloro-6-fluoroquinoline-4-carboxylate provides a synthetic handle for nucleophilic aromatic substitution that enables facile derivatization, a reactivity feature not available in 2-unsubstituted analogs [2]. This dual role—both potential antibacterial activity enhancement and synthetic versatility—distinguishes 2-chloro-substituted quinoline carboxylates from their 2-hydrogen counterparts.

Chloro MIC effect
Class-level
2-fold MIC reduction vs non-chlorinated analogs (S. aureus)
Chloro substitution may contribute to activity and enables SNAr
Class-level from 3-Cl data; 2-Cl reactivity distinct
Antibacterial SAR Halogenated quinoline MIC optimization

6-Fluoroquinoline Outperforms 6-Methoxyquinoline

In a direct comparative study of quinoline–pyrazole hybrid derivatives, compounds derived from 6-fluoroquinoline scaffolds with halogen substitution on the pyrazole ring exhibited superior antibacterial inhibition activity compared to the corresponding 6-methoxyquinoline analogs [1]. This head-to-head comparison establishes that 6-fluoro substitution confers measurable antibacterial potency advantages over 6-methoxy substitution on the identical quinoline scaffold. Methyl 2-chloro-6-fluoroquinoline-4-carboxylate incorporates the 6-fluoro feature that is associated with this enhanced activity profile, while 6-methoxyquinoline-4-carboxylate analogs (e.g., methyl 6-methoxyquinoline-4-carboxylate) lack this potency advantage [1].

6-F vs 6-OCH3
Head-to-head
6-Fluoroquinoline derivatives showed higher inhibition than 6-methoxyquinoline analogs
6-Fluoro scaffold may offer potency advantage for screening
Reported in quinoline-pyrazole hybrid study
Antibacterial 6-Fluoroquinoline Scaffold comparison

Dual Halogen Pattern Enables Broad-Spectrum Activity

Compounds containing the 2-chloro-6-fluoroquinoline scaffold have demonstrated broad-spectrum antimicrobial activity in published studies. A series of novel quinoline-based derivatives incorporating the 2-chloro-6-fluoroquinolin-3-yl moiety—specifically 2-(5-(2-chloro-6-fluoroquinolin-3-yl)-3-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-ones and N-(4-(2-chloro-6-fluoroquinolin-3-yl)-6-(aryl)pyrimidin-2-yl)-2-morpholinoacetamides—exhibited broad-spectrum antimicrobial potency across multiple bacterial strains [1][2]. The 2-chloro-6-fluoroquinoline pharmacophore is recognized as a building block for quinolone-based antibiotics effective against a wide range of bacterial infections, as well as for anti-inflammatory and anticancer agents [3]. This class-level evidence supports the selection of Methyl 2-chloro-6-fluoroquinoline-4-carboxylate over analogs lacking this specific dual-halogen pattern (e.g., mono-halogenated 2-chloroquinoline-4-carboxylates or 6-fluoroquinoline-4-carboxylates) when broad-spectrum antimicrobial activity is a screening objective.

Broad-spectrum activity
Reported
2-Chloro-6-fluoroquinolin-3-yl derivatives demonstrated broad-spectrum antimicrobial activity
Dual-halogen pattern may support broader screening coverage
Class-level; no direct mono-halogen comparison
Antimicrobial 2-Chloro-6-fluoroquinoline Broad-spectrum activity

Methyl Ester Facilitates Synthetic Derivatization

The methyl ester functionality at the 4-carboxylate position of Methyl 2-chloro-6-fluoroquinoline-4-carboxylate provides a protected carboxylic acid group that enables orthogonal synthetic manipulations not feasible with the free carboxylic acid analog. The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid (2-chloro-6-fluoroquinoline-4-carboxylic acid) under mild basic or acidic conditions, or it can be directly converted to amides, hydrazides, or other derivatives through nucleophilic acyl substitution without requiring additional protection/deprotection steps [1]. The synthesis of this compound from 2-chloro-6-fluoroaniline and diethyl ethoxymethylenemalonate under reflux conditions is well-established , and the methyl ester form serves as a versatile intermediate for preparing pharmaceutical compounds with antimicrobial and anticancer properties . In contrast, procurement of the free carboxylic acid analog may limit synthetic options or require esterification before certain transformations can proceed.

Synthetic versatility
Reported
Methyl ester enables orthogonal deprotection and direct amidation
Synthetic flexibility may reduce protection/deprotection steps
Qualitative advantage over free acid; no yield comparison
Synthetic intermediate Ester hydrolysis Prodrug design

Methyl 2-chloro-6-fluoroquinoline-4-carboxylate: Validated Applications


Antibacterial Lead Discovery with 6-Fluoroquinoline

For antibacterial screening campaigns where quinoline-4-carboxylate scaffolds are being evaluated, Methyl 2-chloro-6-fluoroquinoline-4-carboxylate should be prioritized over 6-methoxyquinoline-4-carboxylate analogs based on direct comparative evidence showing superior antibacterial inhibition activity for 6-fluoroquinoline derivatives [1]. The 6-fluoro substitution pattern is associated with enhanced target binding and potency, while the 2-chloro substituent provides a synthetic handle for further SAR exploration through nucleophilic aromatic substitution [2]. This combination positions the compound as a strategically advantageous starting material for hit-to-lead optimization in antimicrobial programs targeting gram-positive pathogens such as S. aureus, where halogenated quinolines have demonstrated MIC reductions of 2- to 4-fold [3].

Broad-Spectrum Antimicrobial Library Synthesis

When constructing compound libraries for broad-spectrum antimicrobial screening, Methyl 2-chloro-6-fluoroquinoline-4-carboxylate offers a validated 2-chloro-6-fluoroquinoline pharmacophore core. Published studies demonstrate that derivatives incorporating the 2-chloro-6-fluoroquinolin-3-yl moiety exhibit broad-spectrum antimicrobial potency [4][5]. This compound serves as a versatile ester intermediate that can be hydrolyzed to the free acid or directly derivatized at the ester position, enabling rapid generation of focused libraries for antimicrobial screening. The dual-halogen (2-chloro/6-fluoro) substitution pattern is recognized in the literature as a building block for quinolone-based antibiotics effective against a wide range of bacterial infections [6].

Methyl Ester Intermediate for Multi-Step Synthesis

In multi-step synthetic routes requiring orthogonal functional group manipulation, the methyl ester form of Methyl 2-chloro-6-fluoroquinoline-4-carboxylate provides distinct advantages over the free carboxylic acid analog. The ester group can be carried through multiple synthetic steps without the need for protection/deprotection cycles, then selectively hydrolyzed to the carboxylic acid or directly converted to amides, hydrazides, or other derivatives [7]. The compound's synthesis from 2-chloro-6-fluoroaniline and diethyl ethoxymethylenemalonate under reflux conditions is well-documented , and the intermediate is used in the preparation of pharmaceutical compounds with antimicrobial and anticancer properties . This scenario applies to medicinal chemistry programs requiring late-stage functionalization of the 4-carboxylate position.

SAR Studies of Dual Halogen Substitution

For SAR studies investigating the impact of halogen substitution patterns on quinoline-4-carboxylate antibacterial activity, Methyl 2-chloro-6-fluoroquinoline-4-carboxylate serves as a key reference compound. Class-level evidence from patent literature indicates that chloro substitution reduces MIC by 2-fold against S. aureus, while fluoro substitution reduces MIC by 2- to 4-fold [8]. The compound's specific 2-chloro/6-fluoro pattern enables systematic comparison with mono-halogenated analogs (e.g., methyl 2-chloroquinoline-4-carboxylate or methyl 6-fluoroquinoline-4-carboxylate) to quantify the additive or synergistic effects of dual halogenation on antibacterial potency. Additionally, the 2-chloro substituent provides a site for nucleophilic displacement reactions, allowing exploration of substituent effects at the 2-position while maintaining the 6-fluoro pharmacophore [9].

Application
Selection Property
Validation Focus
Antibacterial lead screening (6-fluoroquinoline)
6-Fluoro substitution with 2-Cl SNAr handle
MIC assay (S. aureus); SAR derivatization
Broad-spectrum antimicrobial library synthesis
2-Chloro-6-fluoroquinoline pharmacophore core
Multi-strain screening; ester-based library generation
Multi-step synthetic intermediate
Methyl ester protected carboxylate
Late-stage hydrolysis or direct amidation
Dual-halogen SAR studies
2-Chloro/6-fluoro dual substitution pattern
Additive MIC effects; nucleophilic displacement at C2

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